Cas no 1486638-09-8 (5-(benzyloxy)-3-methyl-1-propyl-1H-pyrazol-4-amine)

5-(benzyloxy)-3-methyl-1-propyl-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 5-(benzyloxy)-3-methyl-1-propyl-1H-pyrazol-4-amine
- 1486638-09-8
- EN300-1296092
- AKOS015371811
-
- インチ: 1S/C14H19N3O/c1-3-9-17-14(13(15)11(2)16-17)18-10-12-7-5-4-6-8-12/h4-8H,3,9-10,15H2,1-2H3
- InChIKey: YJXZYQRXDSXBQB-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C1=C(C(C)=NN1CCC)N
計算された属性
- せいみつぶんしりょう: 245.152812238g/mol
- どういたいしつりょう: 245.152812238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 53.1Ų
5-(benzyloxy)-3-methyl-1-propyl-1H-pyrazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1296092-2500mg |
5-(benzyloxy)-3-methyl-1-propyl-1H-pyrazol-4-amine |
1486638-09-8 | 2500mg |
$1370.0 | 2023-09-30 | ||
Enamine | EN300-1296092-50mg |
5-(benzyloxy)-3-methyl-1-propyl-1H-pyrazol-4-amine |
1486638-09-8 | 50mg |
$587.0 | 2023-09-30 | ||
Enamine | EN300-1296092-100mg |
5-(benzyloxy)-3-methyl-1-propyl-1H-pyrazol-4-amine |
1486638-09-8 | 100mg |
$615.0 | 2023-09-30 | ||
Enamine | EN300-1296092-250mg |
5-(benzyloxy)-3-methyl-1-propyl-1H-pyrazol-4-amine |
1486638-09-8 | 250mg |
$642.0 | 2023-09-30 | ||
Enamine | EN300-1296092-1000mg |
5-(benzyloxy)-3-methyl-1-propyl-1H-pyrazol-4-amine |
1486638-09-8 | 1000mg |
$699.0 | 2023-09-30 | ||
Enamine | EN300-1296092-1.0g |
5-(benzyloxy)-3-methyl-1-propyl-1H-pyrazol-4-amine |
1486638-09-8 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1296092-500mg |
5-(benzyloxy)-3-methyl-1-propyl-1H-pyrazol-4-amine |
1486638-09-8 | 500mg |
$671.0 | 2023-09-30 | ||
Enamine | EN300-1296092-5000mg |
5-(benzyloxy)-3-methyl-1-propyl-1H-pyrazol-4-amine |
1486638-09-8 | 5000mg |
$2028.0 | 2023-09-30 | ||
Enamine | EN300-1296092-10000mg |
5-(benzyloxy)-3-methyl-1-propyl-1H-pyrazol-4-amine |
1486638-09-8 | 10000mg |
$3007.0 | 2023-09-30 |
5-(benzyloxy)-3-methyl-1-propyl-1H-pyrazol-4-amine 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
5-(benzyloxy)-3-methyl-1-propyl-1H-pyrazol-4-amineに関する追加情報
Introduction to 5-(benzyloxy)-3-methyl-1-propyl-1H-pyrazol-4-amine (CAS No. 1486638-09-8) and Its Emerging Applications in Chemical Biology
The compound 5-(benzyloxy)-3-methyl-1-propyl-1H-pyrazol-4-amine (CAS No. 1486638-09-8) represents a fascinating scaffold that has garnered significant attention in the realm of chemical biology and pharmaceutical research. This heterocyclic amine derivative, characterized by its unique structural features, including a benzyloxy substituent at the 5-position, a methyl group at the 3-position, and a propyl chain at the 1-position, offers a versatile platform for further functionalization and exploration of its biological activities.
Recent advancements in medicinal chemistry have highlighted the potential of pyrazole derivatives as pharmacophores due to their ability to modulate various biological pathways. The presence of the benzyloxy group not only enhances the lipophilicity of the molecule but also introduces a potential site for further chemical modifications, such as coupling reactions or selective functionalization. This makes 5-(benzyloxy)-3-methyl-1-propyl-1H-pyrazol-4-amine an attractive candidate for designing novel therapeutic agents.
In particular, the methyl and propyl substituents contribute to the steric and electronic properties of the molecule, influencing its interactions with biological targets. These structural elements have been strategically incorporated to optimize binding affinity and selectivity, which are critical factors in drug development. The pyrazol-4-amine core itself is known for its role in various bioactive compounds, including kinase inhibitors and antimicrobial agents.
One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors targeting kinases, which are pivotal enzymes in numerous signaling pathways implicated in cancer and inflammatory diseases. The benzyloxy group can serve as a hinge-binding motif, interacting with key residues in the ATP-binding pocket of kinases. This interaction can be further modulated by fine-tuning the length and branching of the propyl side chain to achieve optimal inhibitory activity.
Recent studies have demonstrated that pyrazole derivatives can exhibit potent inhibitory effects on various kinases by competing with ATP for binding sites. For instance, modifications at the 3-position, such as the introduction of a methyl group, have been shown to enhance binding affinity by stabilizing key interactions within the active site. Similarly, the benzyloxy moiety can engage in hydrophobic interactions with adjacent residues, further reinforcing enzyme inhibition.
The compound's structural features also make it a promising candidate for exploring its role in modulating inflammatory pathways. Kinases play a crucial role in inflammatory responses by phosphorylating downstream targets that regulate cytokine production and immune cell activation. By inhibiting specific kinases, compounds like 5-(benzyloxy)-3-methyl-1-propyl-1H-pyrazol-4-amine could potentially attenuate inflammatory processes associated with chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, the versatility of this scaffold allows for its incorporation into larger molecular architectures designed for targeted drug delivery systems. For example, conjugation with ligands that bind to specific receptors or extracellular matrices could enhance tissue-specific delivery, reducing systemic side effects and improving therapeutic efficacy. The benzyloxy group provides a suitable site for linking these functionalities while maintaining overall molecular stability.
In vitro studies have begun to unravel the pharmacological profile of this compound, revealing promising results in preliminary assays. Its ability to inhibit kinase activity has been validated through enzymatic assays, where it demonstrated competitive binding kinetics with ATP analogs. Additionally, cellular assays have shown dose-dependent inhibition of phosphorylation events mediated by target kinases, suggesting its potential as a lead compound for further optimization.
The synthesis of 5-(benzyloxy)-3-methyl-1-propyl-1H-pyrazol-4-amine involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high purity standards. Key synthetic steps include condensation reactions to form the pyrazole core followed by selective functionalization at the 3-position and 5-position using appropriate protecting groups and reagents. The introduction of the propyl chain is achieved through nucleophilic substitution or alkylation reactions under controlled conditions.
The compound's physicochemical properties have been thoroughly characterized to ensure its suitability for various applications. Its solubility profile suggests compatibility with both aqueous and organic solvents, facilitating its use in diverse experimental settings. Additionally, its stability under standard storage conditions ensures long-term viability for research purposes.
As research in chemical biology continues to evolve, compounds like 5-(benzyloxy)-3-methyl-1-propyl-1H-pyrazol-4-amine are expected to play a crucial role in discovering novel therapeutic strategies. Their unique structural features offer opportunities for designing molecules with tailored biological activities, addressing unmet medical needs across multiple disease areas.
In conclusion,5-(benzyloxy)-3-methyl-1-propyl-1H-pyrazol-4-amine (CAS No. 1486638-09-8) stands as a promising candidate for further exploration in drug discovery efforts. Its structural versatility combined with preliminary evidence of biological activity positions it as an invaluable asset for researchers aiming to develop innovative treatments targeting kinases and other key enzymes involved in disease pathogenesis.
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